molecular formula C16H18Cl2N4O2S B2702642 2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1448071-55-3

2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide

Cat. No.: B2702642
CAS No.: 1448071-55-3
M. Wt: 401.31
InChI Key: NIDJEUJVTOLJJR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine with appropriate chlorinating agents under controlled conditions.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized sulfonamide derivatives.

    Reduction: Formation of reduced sulfonamide derivatives.

    Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Scientific Research Applications

2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.

    Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.

    Industrial Applications: Employed in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in antibacterial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the pyrimidine ring and the pyrrolidine group

Properties

IUPAC Name

2,5-dichloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O2S/c1-10-15(11(2)20-16(19-10)22-7-3-4-8-22)21-25(23,24)14-9-12(17)5-6-13(14)18/h5-6,9,21H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDJEUJVTOLJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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